2,3,4,5-Tetrabromopyridine
Description
2,3,4,5-Tetrabromopyridine is a halogenated pyridine derivative with four bromine atoms substituted at the 2-, 3-, 4-, and 5-positions of the pyridine ring.
Properties
Molecular Formula |
C5HBr4N |
|---|---|
Molecular Weight |
394.68g/mol |
IUPAC Name |
2,3,4,5-tetrabromopyridine |
InChI |
InChI=1S/C5HBr4N/c6-2-1-10-5(9)4(8)3(2)7/h1H |
InChI Key |
YQDVKKYOINDLOQ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=N1)Br)Br)Br)Br |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Tetrabromopyridine Isomers
| Property | 2,3,4,5-Tetrabromopyridine* | 2,3,4,6-Tetrabromopyridine |
|---|---|---|
| CAS No. | Not provided | 101252-31-7 |
| Molecular Formula | C₅HBr₄N | C₅HBr₄N |
| Molar Mass (g/mol) | ~394.68 | 394.68 |
| Halogen Substitution | 2,3,4,5 | 2,3,4,6 |
| Key Applications | Synthetic intermediate | Coordination polymers |
*Assumed based on analogous isomer data.
Halogenated Pyridine Analogs
Tetrafluoropyridine (CAS 3512-16-1)
2,3,4,5-Tetrafluoropyridine replaces bromine with fluorine, resulting in distinct properties:
Tetrachloropyridine Derivatives
2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine (C₆Cl₇N) demonstrates:
- Environmental Impact : Chlorinated analogs often exhibit higher volatility (e.g., Henry’s law constants) compared to brominated versions, influencing environmental persistence .
- Polarity : Substitution patterns affect polarity; for example, 2,3,4,5-tetrachlorobiphenyl is less polar than its 2,2',6,6'-isomer, suggesting similar trends in brominated pyridines .
Table 2: Halogenated Pyridine Comparison
| Compound | Halogen | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|
| This compound | Br | ~393.7 | High reactivity in SNAr, flame retardant |
| 2,3,4,5-Tetrafluoropyridine | F | 163.06 | Electron-deficient, fluoropharmaceutical use |
| 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine | Cl | 358.23 | High volatility, environmental persistence |
Non-Halogenated Pyridine Derivatives
Boronate-Functionalized Pyridines
Compounds like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine (CAS 1084953-47-8) highlight the role of functional groups:
- Applications : Boronate esters are pivotal in Suzuki-Miyaura cross-coupling, contrasting with brominated pyridines’ use in SNAr .
- Polarity : The trifluoromethyl group enhances lipophilicity, unlike bromine’s electron-withdrawing effects.
Key Research Findings
Substitution Position Matters : Bromine placement (e.g., 2,3,4,5 vs. 2,3,4,6) significantly impacts reactivity and steric interactions in coordination chemistry .
Halogen Choice Dictates Applications : Fluorinated pyridines favor electronic applications, while brominated derivatives excel in flame retardancy and synthesis .
Environmental Behavior : Chlorinated analogs exhibit higher volatility, suggesting brominated pyridines may persist longer in aquatic systems .
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